{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid
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Overview
Description
Preparation Methods
The synthesis of {[4-(Chlorosulfonyl)benzoyl]amino}acetic acid typically involves the reaction of 4-chlorosulfonylbenzoic acid with glycine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and reduced forms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of {[4-(Chlorosulfonyl)benzoyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. The chlorosulfonyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function .
Comparison with Similar Compounds
{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid can be compared with other similar compounds, such as:
4-Chlorosulfonylbenzoic acid: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
Glycine derivatives: Other glycine derivatives may have similar applications in biochemical research but differ in their specific reactivity and biological activity.
Sulfonyl chlorides: Compounds containing the sulfonyl chloride group exhibit similar reactivity and can be used in similar types of chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
2-[(4-chlorosulfonylbenzoyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGPFVSWUUXJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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